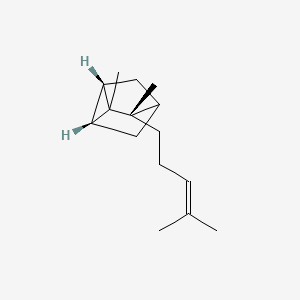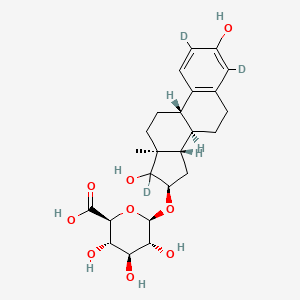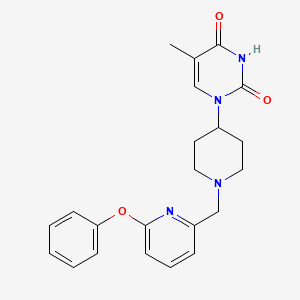
MtTMPK-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MtTMPK-IN-1 is a highly effective inhibitor of Mycobacterium tuberculosis thymidylate kinase. This compound exhibits an IC50 value of 2.5 micromolar and demonstrates moderate to weak activity against Mycobacterium tuberculosis H37Rv. Additionally, it shows low cytotoxicity in human fibroblast cells MRC-5 .
Métodos De Preparación
The synthesis of MtTMPK-IN-1 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of the core scaffold followed by the introduction of various functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
MtTMPK-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
MtTMPK-IN-1 is a valuable tool in scientific research, particularly in the study of tuberculosis. Its primary application is in the inhibition of Mycobacterium tuberculosis thymidylate kinase, making it a potential candidate for the development of new anti-tuberculosis drugs. Additionally, it is used in biochemical studies to understand the role of thymidylate kinase in bacterial DNA synthesis and replication. In the field of medicine, this compound is being explored for its potential therapeutic applications in treating tuberculosis .
Mecanismo De Acción
MtTMPK-IN-1 exerts its effects by inhibiting the activity of Mycobacterium tuberculosis thymidylate kinase. This enzyme is crucial for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting this enzyme, this compound disrupts the DNA synthesis and replication process in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and proliferation .
Propiedades
Fórmula molecular |
C22H24N4O3 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
5-methyl-1-[1-[(6-phenoxypyridin-2-yl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c1-16-14-26(22(28)24-21(16)27)18-10-12-25(13-11-18)15-17-6-5-9-20(23-17)29-19-7-3-2-4-8-19/h2-9,14,18H,10-13,15H2,1H3,(H,24,27,28) |
Clave InChI |
BKRRWLAIGUKKJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


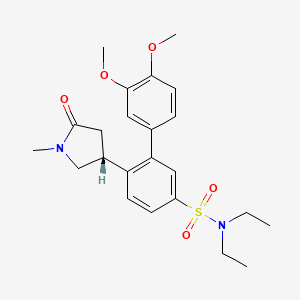
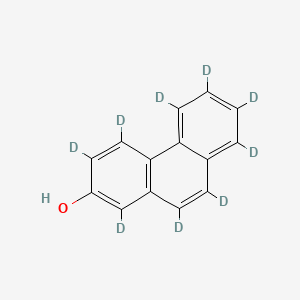
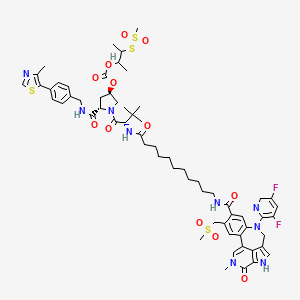
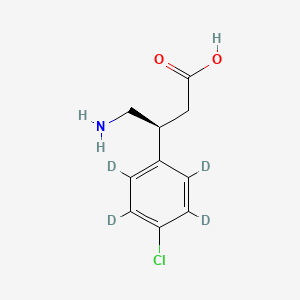
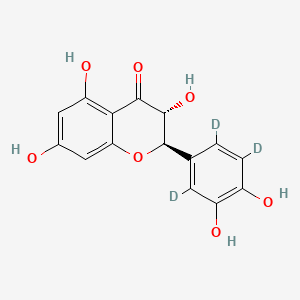
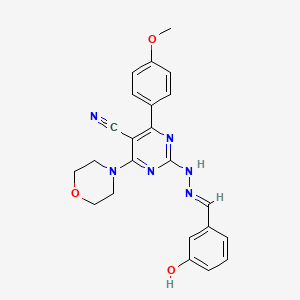
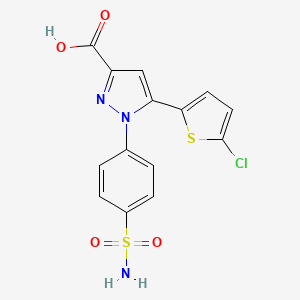
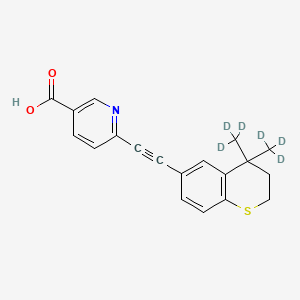
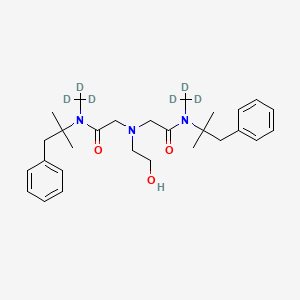
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
